molecular formula C9H7BrFNO2S B1459352 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide CAS No. 1872898-67-3

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Cat. No.: B1459352
CAS No.: 1872898-67-3
M. Wt: 292.13 g/mol
InChI Key: MSUUFTAUXMKFNC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with bromine, fluorine, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Sulfonamide Formation:

    Alkynylation: The addition of the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other substituents.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Coupling: Palladium catalysts are often used in coupling reactions involving the alkynyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorobenzene-1-sulfonamide: Lacks the prop-2-yn-1-yl group.

    4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide: Contains a methyl group instead of the prop-2-yn-1-yl group.

    4-Bromo-3-chloro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Substitutes chlorine for fluorine.

Uniqueness

4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the prop-2-yn-1-yl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-3-fluoro-N-prop-2-ynylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h1,3-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUUFTAUXMKFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
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4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
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4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
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4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
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4-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

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